
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenoxy group, and an amide group . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the functional groups present . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Applications De Recherche Scientifique
Anti-malarial Activity
One study investigated the structures of piperazine derivatives with potential anti-malarial activity. These derivatives, including variants of the compound of interest, showed significant biological activity against malaria. The study highlighted the importance of hydroxyl, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating anti-malarial activity. Molecular conformations and intermolecular hydrogen bonds were analyzed to understand the activity mechanism (Cunico et al., 2009).
Antibacterial and Anthelmintic Activity
Another research focused on the synthesis and biological evaluation of tert-butyl piperazine carboxylate derivatives for their antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity and poor antibacterial activity, suggesting selective effectiveness against certain biological targets (Sanjeevarayappa et al., 2015).
Dual Antihypertensive Agents
A study on the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates revealed their potential as dual antihypertensive agents. The compounds were synthesized as free bases and hydrochloride salts, with solid-state analytical techniques used to determine the protonation of nitrogen atoms in the piperazine ring, suggesting their application in antihypertensive therapies (Marvanová et al., 2016).
Stabilization of Diesel Fuel
Research on the stabilization of ecologically clean diesel fuel through combinations of additives, including tert-butylbenzylamine derivatives, indicated the compound's utility in enhancing fuel stability. The study explored various sterically hindered phenol derivatives for their effectiveness in fuel stabilization, showing potential industrial applications (Koshelev et al., 1996).
Glycine Transporter Type-2 Inhibitors
A novel class of glycine transporter type-2 (GlyT-2) inhibitors, phenoxymethylbenzamide derivatives, was discovered, highlighting the compound's relevance in neuropathic pain models. This study underscores the potential therapeutic applications of these derivatives in treating neuropathic pain by inhibiting GlyT-2 (Takahashi et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks in the synthesis of protac degraders , which are designed to target specific proteins for degradation .
Mode of Action
It is suggested that the compound may act as a heterobifunctional crosslinker . This means it could potentially bind to two different targets, facilitating their interaction. In the context of PROTACs, one end of the molecule typically binds to the target protein, while the other end binds to an E3 ubiquitin ligase . This brings the target protein in close proximity to the ligase, leading to its ubiquitination and subsequent degradation .
Biochemical Pathways
The general mechanism of protacs involves the ubiquitin-proteasome system . After the target protein is ubiquitinated, it is recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins . This can affect various downstream pathways depending on the function of the target protein .
Pharmacokinetics
The compound’s structure suggests it may have good water solubility, which could potentially enhance its bioavailability .
Result of Action
If it acts as a protac degrader, it would lead to the degradation of its target proteins . This could potentially alter cellular processes in which these proteins are involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Propriétés
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O4/c1-26(2,3)32-20-21(30)19-29-17-15-28(16-18-29)14-13-27-25(31)23-11-7-8-12-24(23)33-22-9-5-4-6-10-22/h4-12,21,30H,13-20H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACJRCAESJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
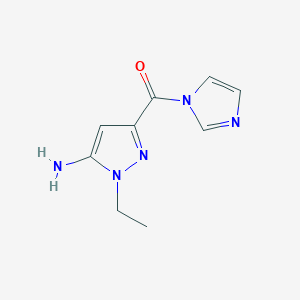
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)
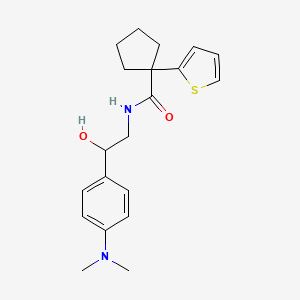

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
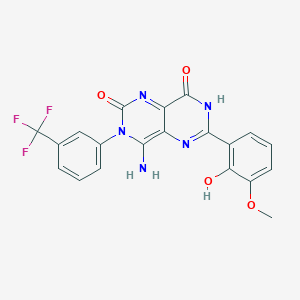
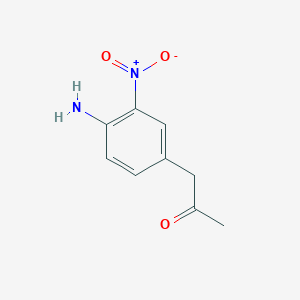
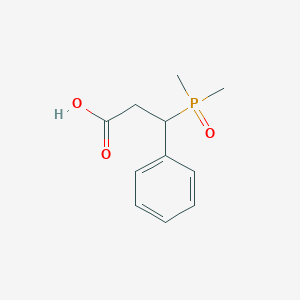
![N~2~-(3-chlorobenzyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)
![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)
